alpha-TERPINEOL is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available.
2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Coriander Oil (part of); Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).
Terpineol
CAS No.: 98-55-5
Cat. No.: VC21345799
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 98-55-5 |
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Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
Standard InChI | InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 |
Standard InChI Key | WUOACPNHFRMFPN-UHFFFAOYSA-N |
SMILES | CC1=CCC(CC1)C(C)(C)O |
Canonical SMILES | CC1=CCC(CC1)C(C)(C)O |
Boiling Point | 218-221 °C |
Colorform | Colorless solid Pure alpha-isomer is white, crystalline powde |
Melting Point | 35-40 °C Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C |
Chemical Structure and Properties
Isomeric Forms
Terpineol exists in three primary isomeric forms: alpha-terpineol, beta-terpineol, and gamma-terpineol. These isomers differ in the arrangement of the hydroxyl group (-OH) and the double bonds within the carbon chain, affecting their physical properties and odor profiles . Alpha-terpineol (α-terpineol) stands as the most commercially important isomer, while beta- and gamma-terpineol are less prevalent but share similar applications in fragrances and as solvents .
Alpha-terpineol further exists in three stereochemical variants: dextrorotatory, levorotatory, and racemic forms. The dextrorotatory form naturally occurs in cardamom oil, orange oil, and jasmine oil, while the levorotatory variant appears in pine needle oil, camphor oil, and lemon oil .
Physical Properties
Terpineol displays distinctive physical characteristics that contribute to its versatility in various applications:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈O |
Molecular Weight | 154.25 |
Appearance | Colorless viscous liquid or low-melting transparent crystals |
Odor | Lilac or pine-like fragrance |
Boiling Point | 214-224°C (for alpha-terpineol) |
Melting Point | 18°C |
Density | 0.934 g/mL at 20°C |
Refractive Index | 1.481-1.486 |
Vapor Pressure | 3 hPa (20°C) |
Flash Point | 95°C |
Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol |
These physical properties derive from the search results and illustrate why terpineol functions effectively as a solvent and fragrance component.
Chemical Properties
From a chemical perspective, terpineol (C₁₀H₁₈O) features a six-membered ring (cyclohexane) with an attached hydroxyl group, classifying it as an alcohol . Its structure confers moderate volatility and good solvency characteristics. One part of terpineol can dissolve in two parts (by volume) of 70% ethanol solution, while remaining only slightly soluble in water and glycerol .
The compound's ability to dissolve both polar and non-polar substances makes it valuable in formulations requiring uniform dispersion of various components . This characteristic, alongside its pleasant aroma, contributes significantly to its wide industrial applicability.
Natural Occurrence
Terpineol occurs naturally in numerous plant sources across diverse botanical families:
Plant Source | Form of Terpineol Present |
---|---|
Pine trees and needles | α-terpineol (levorotatory) |
Eucalyptus sap | α-terpineol |
Lime blossoms/Linden flowers | α-terpineol |
Lilacs | α-terpineol |
Orange oil and blossoms | α-terpineol (dextrorotatory) |
Cardamom oil | α-terpineol (dextrorotatory) |
Jasmine oil | α-terpineol (dextrorotatory) |
Lemon oil | α-terpineol (levorotatory) |
Rosewood oil | α-terpineol (levorotatory) |
Juniper wood oil | γ-terpineol (free-form or ester) |
Marjoram | Various terpineol isomers |
Oregano | Various terpineol isomers |
Rosemary | Various terpineol isomers |
Reports indicate the presence of terpineol in more than 200 derivatives from leaves, herbs, and flowers . It should be noted that concentrations of terpineol in various plant sources may vary considerably due to natural variations in plants and differences in isolation processes .
Production Methods
The production of terpineol employs both natural extraction and synthetic methods:
Natural Extraction
Terpineol can be extracted from pine oil, where it exists as a major component. The extraction process typically involves steam distillation followed by fractional distillation to isolate the terpineol isomers .
Synthetic Production
Synthetic production represents the dominant commercial method for obtaining terpineol. The primary pathway involves the hydration of terpene hydrocarbons such as alpha-pinene, which derives from turpentine oil (obtained from pine tree resin) .
The synthesis generally follows one of two routes:
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Two-step pathway:
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Hydration of turpentine into terpin hydrate (C₁₀H₂₂O₃)
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Selective dehydration of terpin hydrate into terpineol
While yielding up to 75% terpineol, this method requires lengthy reaction times (approximately 20 hours) and uses toluene as a solvent .
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One-pot direct hydration:
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Direct hydration of turpentine into terpineol using acid catalysts
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Conducted at high reaction temperatures with shorter reaction times
This method produces less terpineol but offers process advantages. Research shows that combined strong and weak acid catalysts (such as formic acid and sulfuric acid) can achieve terpineol yields of 54.0 ± 8.2% w/w from turpentine without pre-fractionation, providing economic and process benefits .
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The conversion of turpentine (especially α-pinene) into terpineol occurs through hydration of the double bond, forming carbocation intermediates that water molecules subsequently attack to create the hydroxyl bond characteristic of terpineol .
Biological and Therapeutic Properties
Anti-inflammatory Effects
Extensive research supports terpineol's anti-inflammatory properties. Studies published in the Journal of Agricultural and Food Chemistry (2007) and Basic & Clinical Pharmacology & Toxicology (2010) documented this effect . The anti-inflammatory action may contribute to terpineol's potential in treating various inflammatory conditions.
Antimicrobial Properties
Research indicates terpineol possesses significant antimicrobial activity. The α-terpineol isomer has demonstrated efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans . Studies report that when sprayed on human skin for two minutes, terpineol-based preparations can eliminate up to 98.46% of germs, supporting its use in disinfectant formulations .
Antioxidant Properties
Multiple investigations have confirmed terpineol's antioxidant capabilities . These properties potentially contribute to its protective effects against oxidative damage in biological systems and may explain some of its therapeutic benefits.
Neurological Effects
Recent research has explored terpineol's neurological effects, including potential antidepressant-like activity. Studies using lipopolysaccharide-induced depression models in mice found that terpineol demonstrates antidepressant-like effects potentially mediated through CB1 and CB2 receptors and possibly interacting with dopaminergic systems . This evidence suggests terpineol might have applications in treating neurological and psychiatric conditions.
Industrial Applications
Fragrance and Flavor Industry
Terpineol's pleasant lilac-like aroma makes it a valuable ingredient in:
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Perfumes and colognes
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Cosmetics and personal care products
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Soaps and body washes
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Food flavorings and beverages
The compound appears in personal hygiene products that emit gentle lilac aromatic profiles and serves as a flavoring agent in lapsang souchong tea and various baked goods .
Pharmaceutical Applications
In the pharmaceutical sector, terpineol finds applications in:
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Topical formulations targeting skin irritation, cuts, and burns
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Respiratory treatments (vapor rubs, chest ointments)
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Ointments, creams, and lotions with anti-inflammatory properties
Cleaning and Disinfection
Terpineol serves important functions in cleaning products:
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Household cleaners and surface disinfectants
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Industrial degreasers
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Institutional sanitizing solutions
Its solvency and antimicrobial properties make it effective at breaking down grease, oils, and other stubborn substances, aligning with the industry's increasing focus on safer, eco-friendly cleaning solutions .
Chemical Industry Applications
In technical chemical applications, terpineol functions as:
Application | Function |
---|---|
Solvent for resins, gums, and varnishes | Dissolves hydrophobic compounds |
Emulsifier in chemical processes | Stabilizes mixtures of water and oil |
Paint and coating additive | Enhances flow properties and aids drying |
Plasticizer for epoxy resins | Improves flexibility and workability |
Solvent for ethylcellulose | Facilitates processing of cellulose derivatives |
Flotation agent | Assists in separating non-ferrous metals |
Terpineol's effectiveness in these applications stems from its ability to dissolve both polar and non-polar compounds, facilitating uniform dispersion of various components in complex formulations .
Toxicological Parameter | Value |
---|---|
LD50 oral, rat | 4.3 g/kg minimum |
LD50 dermal, rabbit | 3 g/kg minimum |
These values suggest relatively low acute toxicity . Additionally, terpineol offers several safety advantages:
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Low toxicity compared to many synthetic solvents
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Biodegradability, reducing environmental impact
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Natural origin, supporting green chemistry initiatives
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Lower volatility than many alternative solvents, reducing inhalation exposure
The GHS hazard statements identify potential for skin irritation (H315) and likely limited hazards compared to petrochemical alternatives .
Current Research and Future Trends
Current research on terpineol explores several promising directions:
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Expanded Therapeutic Applications: Investigations into antidepressant effects, potential anticancer properties, anticonvulsant activity, antiulcer effects, antihypertensive properties, and anti-nociceptive (pain-reducing) capabilities .
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Advanced Formulation Technologies: Research on terpineol's role in enhancing skin penetration for drug delivery systems .
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Green Chemistry Applications: Development of bio-based solvents and eco-friendly cleaners for high-tech industries, supporting sustainability initiatives .
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Improved Production Methods: Optimization of catalysts and reaction conditions to enhance terpineol yield from renewable sources like turpentine .
Future trends appear focused on leveraging terpineol's natural origin and favorable environmental profile to replace petrochemical-based alternatives in various applications, particularly as industries increasingly prioritize sustainability and reduced environmental impact .
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